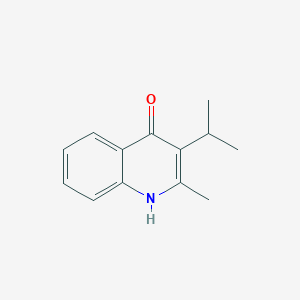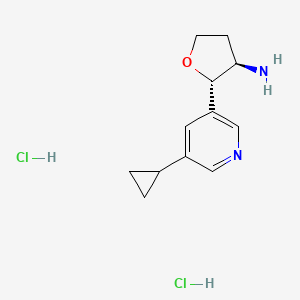
(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is commonly referred to as CP-810,123 and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Antimalarial Activity
The compound has been explored in the synthesis of various heterocyclic compounds, such as Benzo[c][2,7]naphthyridines, which have shown significant in vitro antimalarial activity. For instance, derivatives synthesized from pyridone and tested against Plasmodium falciparum strains demonstrated notable efficacy, highlighting the potential of such compounds in antimalarial drug development (Görlitzer et al., 2006).
Copper-Catalyzed Synthesis of Aminopyridines
Research has also focused on copper-catalyzed methods for constructing 2-aminopyridines, which are core structures in many potential drug candidates. These methods offer a novel approach to synthesizing a wide variety of nitrogen-containing heterocycles, providing a valuable tool for developing new therapeutic agents (蔡忠建 et al., 2014).
Antimicrobial Applications
The compound's derivatives have been investigated for their antimicrobial properties, with some showing promising activities against both Gram-positive and Gram-negative bacteria as well as yeast. This suggests potential applications in treating infectious diseases and highlights the broader antimicrobial research relevance of such compounds (Behbehani et al., 2011).
Applications in Organic Synthesis
In the field of organic synthesis, the compound and its derivatives have been utilized in various reactions, such as the Suzuki-Miyaura reaction, to create novel oxolan-2-one derivatives. These reactions and the resulting products contribute to the development of new synthetic methods and materials (Ghochikyan et al., 2019).
Mécanisme D'action
Target of Action
It’s known that similar compounds can interact withcytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Mode of Action
It’s known that similar compounds can undergo oxidation by cytochrome p450 enzymes . This process leads to the production of various metabolites, which can interact with different targets within the cell .
Biochemical Pathways
The oxidation of similar compounds by cytochrome p450 enzymes can lead to the production of various metabolites . These metabolites can potentially affect multiple biochemical pathways within the cell.
Pharmacokinetics
The involvement of cytochrome p450 enzymes suggests that the compound is likely metabolized in the liver . The impact of these properties on the bioavailability of EN300-307525 is currently unknown.
Result of Action
The interaction of similar compounds with cytochrome p450 enzymes can lead to the production of various metabolites . These metabolites can potentially interact with
Propriétés
IUPAC Name |
(2S,3R)-2-(5-cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.2ClH/c13-11-3-4-15-12(11)10-5-9(6-14-7-10)8-1-2-8;;/h5-8,11-12H,1-4,13H2;2*1H/t11-,12+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVXPRTUGREYRR-QBKBNCOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CN=C2)C3C(CCO3)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3CC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-(5-Cyclopropylpyridin-3-yl)oxolan-3-amine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfinyl]benzenecarboxylate](/img/structure/B3010068.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)
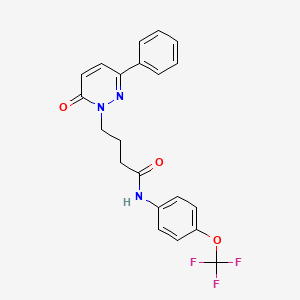
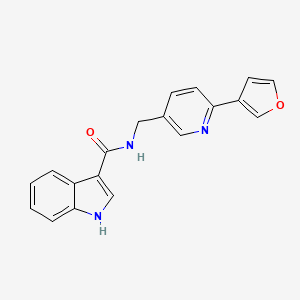

![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)
![1-(2,3-Dimethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3010081.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)
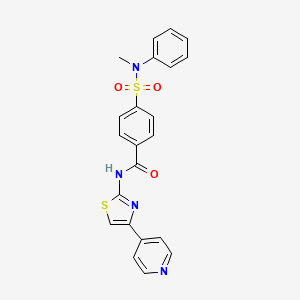
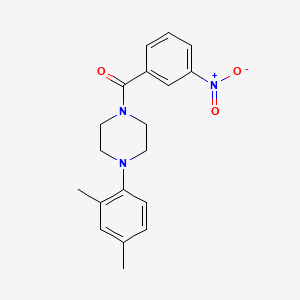
![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)
